molecular formula C13H9F3O3 B11851771 1-(Trifluoromethoxy)naphthalene-7-acetic acid

1-(Trifluoromethoxy)naphthalene-7-acetic acid

Katalognummer: B11851771
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: VUFPOWYTNUVVNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethoxy)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(Trifluoromethoxy)naphthalene-7-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product quality.

Analyse Chemischer Reaktionen

1-(Trifluoromethoxy)naphthalene-7-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethoxy group and acetic acid moiety can participate in substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethoxy)naphthalene-7-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be utilized in the study of biological processes and interactions due to its unique chemical properties.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the acetic acid moiety may play a role in its solubility and transport within biological environments. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoromethoxy)naphthalene-7-acetic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H9F3O3

Molekulargewicht

270.20 g/mol

IUPAC-Name

2-[8-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-3-1-2-9-5-4-8(6-10(9)11)7-12(17)18/h1-6H,7H2,(H,17,18)

InChI-Schlüssel

VUFPOWYTNUVVNY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.